Cas no 144868-43-9 (2H-1,7-Dioxacyclopent[cd]indene-5-carboxylicacid, 2a,4a,7a,7b-tetrahydro-2a-hydroxy-, methyl ester, (2aS,4aS,7aS,7bS)-)
144868-43-9 structure
Product Name:2H-1,7-Dioxacyclopent[cd]indene-5-carboxylicacid, 2a,4a,7a,7b-tetrahydro-2a-hydroxy-, methyl ester, (2aS,4aS,7aS,7bS)-
Numero CAS:144868-43-9
MF:C11H12O5
MW:224.209983825684
CID:198951
PubChem ID:11138761
Update Time:2025-04-19
2H-1,7-Dioxacyclopent[cd]indene-5-carboxylicacid, 2a,4a,7a,7b-tetrahydro-2a-hydroxy-, methyl ester, (2aS,4aS,7aS,7bS)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2H-1,7-Dioxacyclopent[cd]indene-5-carboxylicacid, 2a,4a,7a,7b-tetrahydro-2a-hydroxy-, methyl ester, (2aS,4aS,7aS,7bS)-
- Garjasmin
- 2H-1,7-Dioxacyclopent[cd]indene-5-carboxylicacid, 2a,4a,7a,7b-tetrahydro-2a-hydroxy-, methyl e...
- Methyl (2aS,4aS,7aS,7bS)-2a-hydroxy-2a,4a,7a,7b-tetrahydro-2H-1,7 -dioxacyclopenta[cd]indene-5-carboxylate
- 2H-1,7-Dioxacyclopent[cd]indene-5-carboxylicacid, 2a,4a,7a,7b-tetrahydro-2a-hydroxy-, methyl ester, [2aS-(2aa,4aa,7aa,7ba)]-
- (2aS,4aS,7aS,7bS)-2a,4a,7a,7b-Tetrahydro-2a-hydroxy-2H-1,7-dioxacyclopent[cd]indene-5-carboxylic acid methyl ester
- [ "" ]
- CS-0024473
- FS-10368
- HY-N3932
- AKOS032962320
- methyl (1S,4S,7S,11S)-4-hydroxy-2,10-dioxatricyclo[5.3.1.04,11]undeca-5,8-diene-8-carboxylate
- SCHEMBL10042300
- 2H-1,7-Dioxacyclopent[cd]indene-5-carboxylic acid, 2a,4a,7a,7b-tetrahydro-2a-hydroxy-, methyl ester, (2aS,4aS,7aS,7bS)-
- 2H-1,7-Dioxacyclopent[cd]indene-5-carboxylic acid, 2a,4a,7a,7b-tetrahydro-2a-hydroxy-, methyl ester, [2aS-(2a,4a,7a,7b)]-
- 144868-43-9
- METHYL (1S,4S,7S,11S)-4-HYDROXY-2,10-DIOXATRICYCLO[5.3.1.0?,(1)(1)]UNDECA-5,8-DIENE-8-CARBOXYLATE
- DA-63705
-
- Inchi: 1S/C11H12O5/c1-14-9(12)7-4-15-10-8-6(7)2-3-11(8,13)5-16-10/h2-4,6,8,10,13H,5H2,1H3/t6-,8-,10-,11-/m1/s1
- Chiave InChI: PYJMOWDBOPKFBI-SSQAQTMGSA-N
- Sorrisi: O1C[C@@]2(C=C[C@@H]3C(C(=O)OC)=CO[C@H]1[C@H]23)O
Proprietà calcolate
- Massa esatta: 224.06800
- Massa monoisotopica: 224.06847348g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 16
- Conta legami ruotabili: 2
- Complessità: 399
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -0.2
- Superficie polare topologica: 65Ų
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.5±0.1 g/cm3
- Punto di ebollizione: 381.9±42.0 °C at 760 mmHg
- Punto di infiammabilità: 152.8±21.4 °C
- PSA: 64.99000
- LogP: -0.03690
- Pressione di vapore: 0.0±2.0 mmHg at 25°C
2H-1,7-Dioxacyclopent[cd]indene-5-carboxylicacid, 2a,4a,7a,7b-tetrahydro-2a-hydroxy-, methyl ester, (2aS,4aS,7aS,7bS)- Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
2H-1,7-Dioxacyclopent[cd]indene-5-carboxylicacid, 2a,4a,7a,7b-tetrahydro-2a-hydroxy-, methyl ester, (2aS,4aS,7aS,7bS)- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4116-1 mg |
Garjasmin |
144868-43-9 | 1mg |
¥2275.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G50850-5mg |
Methyl (2aS,4aS,7aS,7bS)-2a-hydroxy-2a,4a,7a,7b-tetrahydro-2H-1,7 -dioxacyclopenta[cd]indene-5-carboxylate |
144868-43-9 | ,HPLC≥98% | 5mg |
¥4480.0 | 2023-09-07 | |
| TargetMol Chemicals | TN4116-5 mg |
Garjasmin |
144868-43-9 | 98% | 5mg |
¥ 3,090 | 2023-07-11 | |
| TargetMol Chemicals | TN4116-1 mL * 10 mM (in DMSO) |
Garjasmin |
144868-43-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3190 | 2023-09-15 | |
| TargetMol Chemicals | TN4116-5mg |
Garjasmin |
144868-43-9 | 5mg |
¥ 3090 | 2024-07-20 | ||
| A2B Chem LLC | AA72706-5mg |
Garjasmin |
144868-43-9 | 98% by HPLC | 5mg |
$680.00 | 2024-04-20 | |
| A2B Chem LLC | AA72706-10mg |
Garjasmin |
144868-43-9 | 98% by HPLC | 10mg |
$1125.00 | 2024-04-20 | |
| A2B Chem LLC | AA72706-25mg |
Garjasmin |
144868-43-9 | 98% by HPLC | 25mg |
$2337.00 | 2024-04-20 | |
| A2B Chem LLC | AA72706-50mg |
Garjasmin |
144868-43-9 | 98% by HPLC | 50mg |
$3956.00 | 2024-04-20 | |
| A2B Chem LLC | AA72706-100mg |
Garjasmin |
144868-43-9 | 98% by HPLC | 100mg |
$6817.00 | 2024-04-20 |
2H-1,7-Dioxacyclopent[cd]indene-5-carboxylicacid, 2a,4a,7a,7b-tetrahydro-2a-hydroxy-, methyl ester, (2aS,4aS,7aS,7bS)- Letteratura correlata
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Related Categories
- Solventi e Chimici organici Composti organici Lipidi e molecole simili ai lipidi Lipidi isoprenoidi Iridoidi e derivati
- Solventi e Chimici organici Composti organici Lipidi e molecole simili ai lipidi Lipidi isoprenoidi Monoterpenei Iridoidi e derivati
- Solventi e Chimici organici Composti organici alcol/etero
144868-43-9 (2H-1,7-Dioxacyclopent[cd]indene-5-carboxylicacid, 2a,4a,7a,7b-tetrahydro-2a-hydroxy-, methyl ester, (2aS,4aS,7aS,7bS)-) Prodotti correlati
- 24512-62-7(Gardenoside)
- 5945-50-6(Monotropein)
- 77-16-7(2H,4aH-1,4,5-Trioxadicyclopent[a,hi]indene-7-carboxylicacid, 3-ethylidene-3,3a,7a,9b-tetrahydro-2-oxo-, methyl ester,(3E,3aS,4aR,7aS,9aS,9bS)-)
- 51838-83-6(Methyl 3-(1-hydroxyethyl)-2-oxo-3,3a,7a,9b-tetrahydro-2H,4aH-1,4,5-trioxadicyclopenta[a,hi]indene-7-carboxylate)
- 77856-55-4((1S)-1-(β-D-Glucopyranosyloxy)-1,4aα,7,7aα-tetrahydro-7α-hydroxymethylcyclopenta[c]pyran-4-carboxylic acid methyl ester)
- 59204-61-4(beta-Dihydroplumericinic acid)
- 31298-76-7(2H,4aH-1,4,5-Trioxadicyclopent[a,hi]indene-7-carboxylicacid, 3-ethylidene-3,3a,7a,9b-tetrahydro-2-oxo-, methyl ester,(3Z,3aS,4aR,7aS,9aS,9bS)-)
- 118197-35-6(b-D-Glucopyranose,1-[(3S,3aR,4aR,7aS,9aS,9bS)-3-ethyl-3,3a,7a,9b-tetrahydro-2-oxo-2H,4aH-1,4,5-trioxadicyclopent[a,hi]indene-7-carboxylate](9CI))
- 54712-59-3(methyl (1S,4aS,7R,7aS)-1-(beta-D-glucopyranosyloxy)-7-hydroxy-7-(hydroxymethyl)-1,4a,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate)
- 87553-43-3(methyl (1R,4aS,7S,7aS)-1,7-dihydroxy-7-(hydroxymethyl)-1,4a,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate)
Fornitori consigliati
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti